
Ethyl 2-(Boc-amino)-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(Boc-amino)-1-naphthoate is a chemical compound that features a naphthalene ring substituted with an ethyl ester and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Boc-amino)-1-naphthoate typically involves the protection of the amino group with a Boc group followed by esterification. One common method involves the reaction of 2-amino-1-naphthoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid. This intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(Boc-amino)-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Naphthoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkylated derivatives.
Applications De Recherche Scientifique
Ethyl 2-(Boc-amino)-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the synthesis of peptide nucleic acids (PNAs) and other biomolecules.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 2-(Boc-amino)-1-naphthoate primarily involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Ethyl 2-(Boc-amino)-1-naphthoate can be compared with other Boc-protected amino compounds such as:
Ethyl 2-(Boc-amino)-1-benzoate: Similar structure but with a benzene ring instead of a naphthalene ring.
Ethyl 2-(Boc-amino)-1-anthracenoate: Contains an anthracene ring, making it bulkier and more rigid.
Ethyl 2-(Boc-amino)-1-phenylacetate: Features a phenyl ring with an additional methylene group.
The uniqueness of this compound lies in its naphthalene ring, which provides a larger aromatic system compared to benzene and phenyl rings, potentially offering different reactivity and interaction properties .
Propriétés
Formule moléculaire |
C18H21NO4 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-5-22-16(20)15-13-9-7-6-8-12(13)10-11-14(15)19-17(21)23-18(2,3)4/h6-11H,5H2,1-4H3,(H,19,21) |
Clé InChI |
HCRBLODCJWKDGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


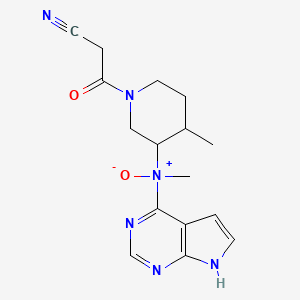
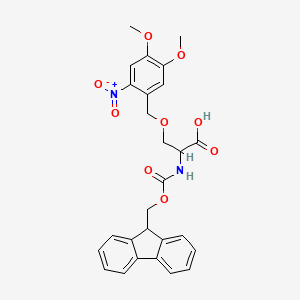
![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)
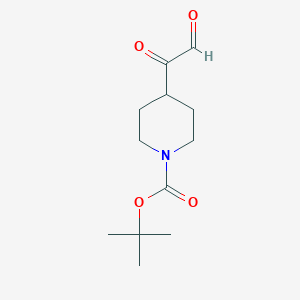
![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
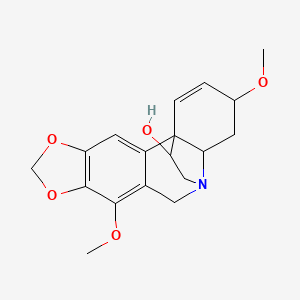
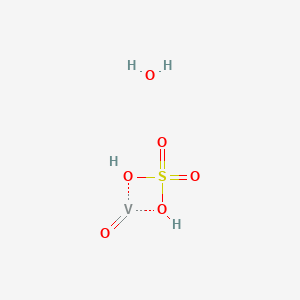
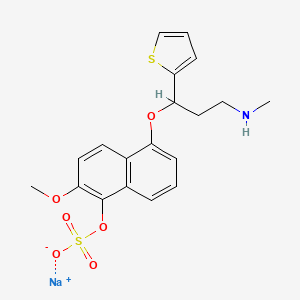
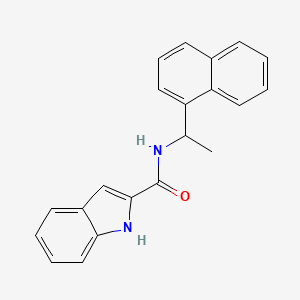
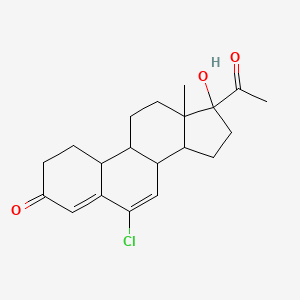
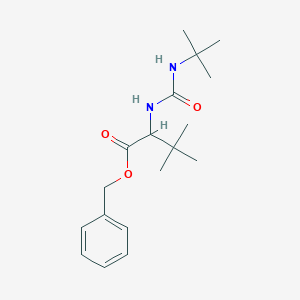
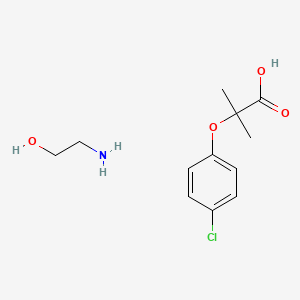
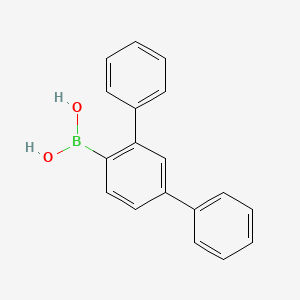
![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)
